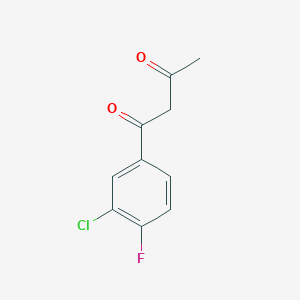
1-(3-Chloro-4-fluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a butane-1,3-dione moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a trifluoromethyl group instead of a chloro group, which can affect its reactivity and biological activity.
1-Butanone, 4-chloro-1-(4-fluorophenyl): Similar structure but lacks the dione moiety, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it valuable for targeted research applications.
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8ClFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
ABFIMSUVEDTLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
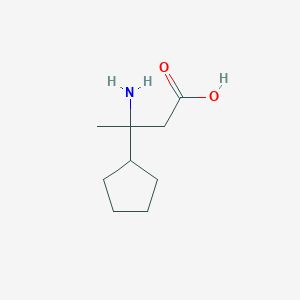
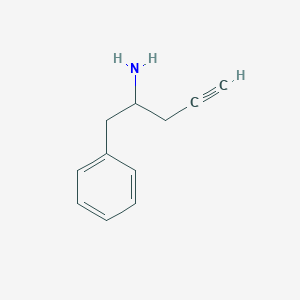



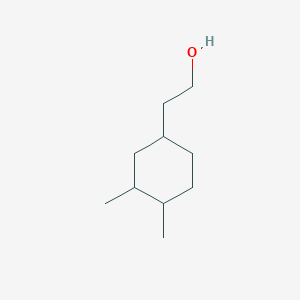
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
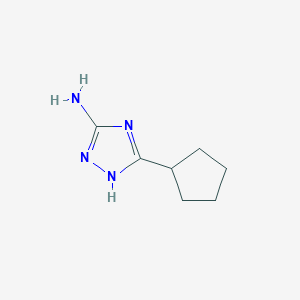

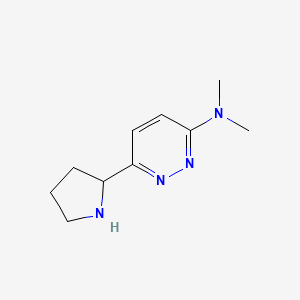
![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
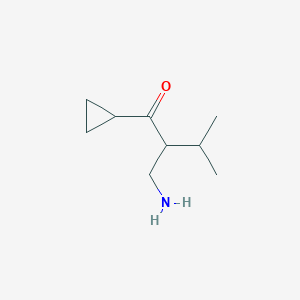
![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
